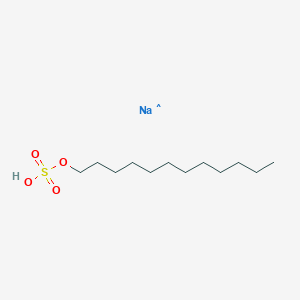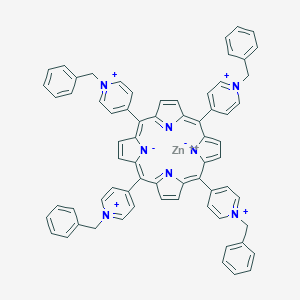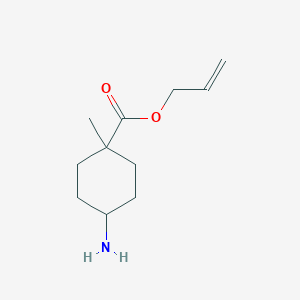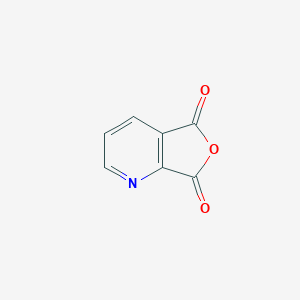
2,3-Pyridinedicarboxylic anhydride
Vue d'ensemble
Description
2,3-Pyridinedicarboxylic anhydride, also known as pyridine-2,3-dicarboxylic anhydride, is an organic compound with the molecular formula C₇H₃NO₃. It is a heterocyclic compound containing both furan and pyridine rings fused together. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Analyse Biochimique
Biochemical Properties
2,3-Pyridinedicarboxylic anhydride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the key interactions is with the enzyme aspartate oxidase, which catalyzes the oxidation of aspartate to iminosuccinate. This reaction is crucial in the biosynthesis of quinolinic acid, a downstream product of the kynurenine pathway. Quinolinic acid is known to act as an NMDA receptor agonist and has potent neurotoxic effects . The nature of these interactions involves binding to the active sites of enzymes and influencing their catalytic activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, quinolinic acid, a product of the kynurenine pathway involving this compound, has been shown to induce neurotoxic effects in neuronal cells. This compound can activate NMDA receptors, leading to excitotoxicity and neuronal damage . Additionally, it can modulate inflammatory responses by interacting with microglia and macrophages, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. At the molecular level, it binds to enzymes such as aspartate oxidase, influencing their activity and leading to the production of quinolinic acid. This compound can also inhibit or activate other enzymes, leading to changes in gene expression and cellular metabolism. The binding interactions with NMDA receptors result in excitotoxicity, contributing to its neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that quinolinic acid, a product of the kynurenine pathway involving this compound, can have long-term neurotoxic effects, leading to neuronal damage and inflammation . The stability of this compound in various experimental conditions can affect its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects on cellular function, while higher doses can lead to significant neurotoxic effects. Studies have shown that high doses of quinolinic acid can induce convulsions and neuronal damage in animal models . The threshold effects and toxic or adverse effects at high doses are important considerations in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway. This pathway metabolizes the amino acid tryptophan, leading to the production of quinolinic acid. The enzyme aspartate oxidase plays a crucial role in this pathway by catalyzing the oxidation of aspartate to iminosuccinate, which then condenses with glyceraldehyde-3-phosphate to form quinolinic acid . This pathway is essential for the biosynthesis of niacin and other important metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes and distributed to different cellular compartments. The interactions with transporters and binding proteins influence its localization and accumulation within cells. The distribution of quinolinic acid, a product of the kynurenine pathway, is particularly important in understanding its neurotoxic effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound can be localized to specific compartments or organelles within cells, influencing its interactions with biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular locations. The localization of quinolinic acid within neuronal cells is crucial in understanding its neurotoxic effects and its role in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Pyridinedicarboxylic anhydride can be synthesized through various methods. One common approach involves the cyclization of pyridine-2,3-dicarboxylic acid under dehydrating conditions. The reaction typically employs reagents such as acetic anhydride or phosphorus oxychloride to facilitate the formation of the anhydride ring .
Industrial Production Methods: In industrial settings, the production of furo[3,4-b]pyridine-5,7-dione may involve large-scale cyclization reactions using continuous flow reactors. This method ensures efficient heat and mass transfer, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Pyridinedicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .
Applications De Recherche Scientifique
2,3-Pyridinedicarboxylic anhydride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting various biochemical pathways . The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
2,3-Pyridinedicarboxylic anhydride can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the furan ring fusion, leading to different reactivity and properties.
Pyridine-2,3-dicarboxylic anhydride: This is another name for furo[3,4-b]pyridine-5,7-dione, highlighting its structural similarity.
Furo[3,2-c]pyridine: Another isomer with different fusion positions, affecting its chemical behavior.
Propriétés
IUPAC Name |
furo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQOWYALZVKMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061023 | |
| Record name | Furo[3,4-b]pyridine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 2,3-Pyridinedicarboxylic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19455 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
699-98-9 | |
| Record name | Furo[3,4-b]pyridine-5,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(3,4-b)pyridine-5,7-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyridinedicarboxylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furo[3,4-b]pyridine-5,7-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furo[3,4-b]pyridine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,3-dicarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURO(3,4-B)PYRIDINE-5,7-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2I45ZOD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


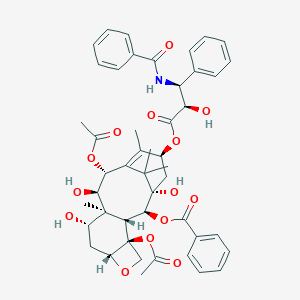

![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)



